molecular formula C16H20ClN3O2 B5298846 1-(4-chlorophenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one

1-(4-chlorophenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B5298846
M. Wt: 321.80 g/mol
InChI Key: UXLHJMOISNDSBH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenyl intermediate. This can be achieved through the chlorination of a suitable aromatic precursor.

    Introduction of the Methylpiperazine Group: The next step involves the reaction of the chlorophenyl intermediate with 4-methylpiperazine. This reaction is usually carried out under controlled conditions, such as refluxing in an appropriate solvent.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions, often facilitated by the use of suitable catalysts and reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Synthesis: This method involves the stepwise addition of reactants in a controlled environment, followed by purification and isolation of the final product.

    Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Substitution reactions can be facilitated by reagents such as halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-(4-chlorophenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with biological targets and pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials, as well as in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-4-(4-methylpiperazine-1-carbonyl)piperidine: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidinone ring.

    1-(4-chlorophenyl)-4-(4-methylpiperazine-1-carbonyl)azetidin-2-one: This compound contains an azetidinone ring instead of a pyrrolidinone ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-18-6-8-19(9-7-18)16(22)12-10-15(21)20(11-12)14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLHJMOISNDSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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